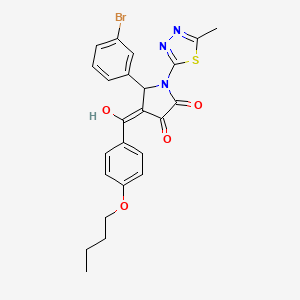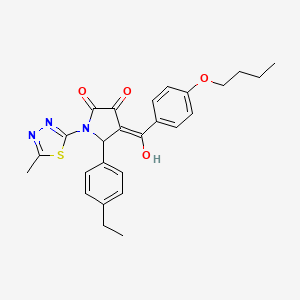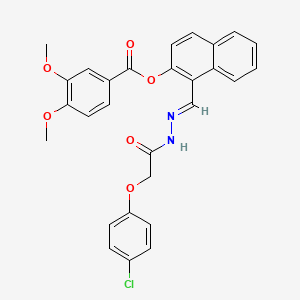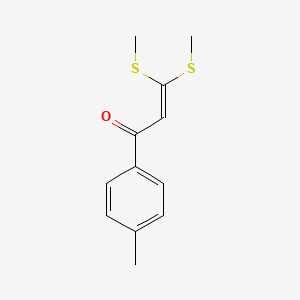
5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one is a naturally occurring flavonoid compound. It is known for its diverse biological activities and is found in various plants. This compound is part of the flavonoid family, which is known for its antioxidant, anti-inflammatory, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the chromenone structure. The reaction is usually carried out in an ethanol-water mixture under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound exhibits significant antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative stress. It also shows anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Medicine
In medicine, this compound is studied for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has antimicrobial properties, making it a candidate for developing new antibiotics.
Industry
Industrially, this compound is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties. It is also explored for its potential use in food preservation.
Mécanisme D'action
The mechanism of action of 5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes involved in oxidative stress, such as xanthine oxidase. The compound also modulates signaling pathways related to inflammation and cell proliferation, such as the NF-κB pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Kaempferol: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and presence in many fruits and vegetables.
Luteolin: Exhibits anti-inflammatory and anticancer properties.
Uniqueness
5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its combination of hydroxyl groups at positions 5, 7, and 4’ enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C15H10O5 |
|---|---|
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-2-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-12-13(18)5-10(17)6-14(12)20-15(11)19/h1-7,16-18H |
Clé InChI |
RNDJNKALHAHPCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3OC2=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)


![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12010938.png)



![N-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)acetamide](/img/structure/B12010959.png)

![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010975.png)




